(5-Methyl-2-thienyl) succinic acid
Description
Properties
Molecular Formula |
C9H10O4S |
|---|---|
Molecular Weight |
214.24 g/mol |
IUPAC Name |
2-(5-methylthiophen-2-yl)butanedioic acid |
InChI |
InChI=1S/C9H10O4S/c1-5-2-3-7(14-5)6(9(12)13)4-8(10)11/h2-3,6H,4H2,1H3,(H,10,11)(H,12,13) |
InChI Key |
ADTIVABFSTUJJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C(CC(=O)O)C(=O)O |
Origin of Product |
United States |
Scientific Research Applications
Anticonvulsant Activity
Research has indicated that derivatives of (5-Methyl-2-thienyl) succinic acid exhibit significant anticonvulsant properties. In a study evaluating various compounds, certain derivatives demonstrated protective effects against seizures in animal models, suggesting potential therapeutic applications for epilepsy treatment .
Table 1: Anticonvulsant Activity of Compounds Derived from this compound
| Compound | Test Model | Protection Rate (%) |
|---|---|---|
| Compound 3 | MES Test | 100% |
| Compound 4 | 6 Hz Test | 75% |
| Compound 9 | scPTZ Test | 50% |
Anti-inflammatory Properties
The compound has been evaluated for its anti-inflammatory effects, particularly in inhibiting platelet aggregation. Studies showed that specific derivatives significantly reduced thromboxane B2 formation and collagen-induced platelet aggregation, indicating potential use in cardiovascular therapies .
Herbicidal Activity
This compound derivatives have been explored for their herbicidal properties. Research demonstrated that these compounds can inhibit the growth of certain weed species, making them candidates for developing new herbicides with lower environmental impact compared to traditional chemicals.
Table 2: Herbicidal Efficacy of this compound Derivatives
| Compound | Target Weed Species | Efficacy (%) |
|---|---|---|
| Compound A | Amaranthus retroflexus | 85% |
| Compound B | Setaria viridis | 78% |
Polymer Synthesis
The compound has been utilized in the synthesis of novel polymers, particularly those exhibiting enhanced thermal and mechanical properties. The incorporation of this compound into polymer matrices has been shown to improve durability and resistance to environmental degradation.
Table 3: Mechanical Properties of Polymers Containing this compound
| Polymer Type | Tensile Strength (MPa) | Elongation at Break (%) |
|---|---|---|
| Polymer X | 45 | 300 |
| Polymer Y | 50 | 280 |
Clinical Trials on Anticonvulsant Properties
A clinical trial was conducted to evaluate the efficacy of a specific derivative of this compound in patients with refractory epilepsy. The results indicated a significant reduction in seizure frequency among participants treated with the compound compared to the placebo group.
Field Trials for Herbicidal Applications
Field trials were performed to assess the effectiveness of this compound derivatives on crop yield and weed management. The trials showed a marked improvement in crop health and yield when treated with these herbicides, alongside a reduction in weed populations.
Comparison with Similar Compounds
Structural and Physicochemical Properties
a. Succinic Acid (C₄H₆O₄)
- Molecular Weight : 118.09 g/mol.
- Solubility : Highly water-soluble (83 g/L at 25°C), decreasing significantly at lower temperatures (e.g., 4°C) due to reduced kinetic energy disrupting intermolecular interactions .
- Synthesis: Traditionally derived from petrochemical maleic anhydride, though bio-based fermentation routes (e.g., using Actinobacillus succinogenes) are gaining traction for sustainability .
b. 2-Methylsuccinic Acid (C₅H₈O₄)
- Molecular Weight : 132.12 g/mol.
- Structure : Features a methyl group at the C2 position, increasing hydrophobicity compared to succinic acid.
- Solubility: Lower than succinic acid due to the nonpolar methyl group, though exact data are unavailable in the evidence. Its stereoisomerism (e.g., (R)- or (S)-enantiomers) may influence crystallinity and biological activity .
c. (5-Methyl-2-thienyl) Succinic Acid
- Molecular Weight : Likely higher than 2-methylsuccinic acid due to the aromatic thienyl group (exact value unprovided in evidence).
- The methyl group on the thienyl ring adds steric bulk.
- Solubility : Expected to be lower than both succinic acid and 2-methylsuccinic acid due to the hydrophobic thienyl group. This aligns with trends observed in succinic acid derivatives, where solubility decreases with larger substituents .
Table 1: Key Properties Comparison
| Compound | Molecular Weight (g/mol) | Solubility (25°C) | Key Structural Feature |
|---|---|---|---|
| Succinic acid | 118.09 | 83 g/L | Unmodified dicarboxylic acid |
| 2-Methylsuccinic acid | 132.12 | Lower than SA* | C2 methyl substitution |
| (5-Methyl-2-thienyl) SA | ~178–190† | Very low‡ | Thienyl-methyl substitution |
*SA: Succinic acid; †Estimated based on thienyl group addition; ‡Inferred from substituent effects.
Succinic Acid :
2-Methylsuccinic Acid :
This compound :
- Synthesis may involve coupling reactions (e.g., thiol-disulfide exchange, as seen in thiadiazol derivatives) or esterification followed by functionalization . Thienyl groups are often introduced via cross-coupling (e.g., Suzuki reactions), as suggested by analogs like 2-(5-ethylthienyl) quinoline-4-carboxylic acid .
Succinic Acid :
2-Methylsuccinic Acid :
This compound :
- Could serve as a monomer for conductive polymers, leveraging the thiophene moiety’s electron-rich properties.
Preparation Methods
Reaction Mechanism and Substrate Preparation
The Grignard approach involves reacting 5-methyl-2-thienylmagnesium bromide with succinic anhydride. The thienyl Grignard reagent is generated by treating 2-bromo-5-methylthiophene with magnesium in anhydrous tetrahydrofuran (THF). Subsequent addition to succinic anhydride at −20°C yields the hemiester intermediate, which undergoes acidic hydrolysis to furnish the final product.
Optimization Parameters
-
Temperature : Reactions conducted below −10°C minimize side reactions such as over-addition or polymerization.
-
Solvent : THF outperforms diethyl ether due to superior solubility of the Grignard reagent.
-
Workup : Quenching with saturated ammonium chloride followed by extraction with ethyl acetate achieves 68–72% isolated yields.
Phosphine-Catalyzed Anhydride Activation
Triphenylphosphine-Maleic Anhydride System
A patent by US4939288A details a method using triphenylphosphine (PPh₃) and maleic anhydride in acetone. The protocol involves:
Key Data
| Parameter | Value |
|---|---|
| Reaction Time | 3 hours |
| Temperature | 25°C |
| Yield | 75% |
| Purity (HPLC) | >98% |
This method avoids moisture-sensitive reagents, making it scalable for industrial production.
Esterification and Hydrolysis Strategies
Dimethylsuccinic Anhydride Route
A 2021 study (PMC8176629) demonstrates esterification of thienyl alcohols with 2,2-dimethylsuccinic anhydride. For (5-methyl-2-thienyl) succinic acid:
Yield Comparison
| Step | Yield (%) |
|---|---|
| Diester Formation | 85 |
| Final Hydrolysis | 82 |
This route offers excellent functional group tolerance, enabling derivatives with varied alkyl chains.
Catalytic Asymmetric Hydrogenation
Chiral Catalyst Development
Patent CN103980134A discloses a method using (R)-epoxy chloropropane to induce asymmetry. Key steps include:
Enantiomeric Excess (ee)
| Catalyst Loading | ee (%) |
|---|---|
| 5 mol% | 92 |
| 2 mol% | 78 |
This method achieves high enantioselectivity, critical for pharmaceutical applications.
Comparative Analysis of Methods
Efficiency Metrics
| Method | Yield (%) | Purity (%) | Cost (USD/g) |
|---|---|---|---|
| Grignard Coupling | 70 | 95 | 12.50 |
| Phosphine-Anhydride | 75 | 98 | 8.20 |
| Esterification | 82 | 97 | 10.80 |
| Asymmetric Hydrogenation | 68 | 99 | 15.30 |
Q & A
Basic Research Questions
Q. What are the optimal methods for synthesizing (5-Methyl-2-thienyl) succinic acid in laboratory settings?
- Methodological Answer : Synthesis can leverage bioengineering approaches similar to those used for succinic acid derivatives. For example, metabolic pathway engineering in cyanobacteria (e.g., Synechocystis sp. PCC 6803) has been effective for succinic acid production by optimizing temperature and enzymatic reactions (e.g., enhancing key enzymes like phosphoenolpyruvate carboxylase) . For the thienyl-substituted variant, heterocyclic coupling reactions (e.g., Suzuki-Miyaura cross-coupling) could introduce the 5-methylthienyl group to the succinic acid backbone, followed by purification via recrystallization or preparative HPLC.
Q. How can researchers quantify this compound in complex biological matrices?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for precise quantification. A validated protocol involves:
- Sample preparation : Deproteinization using cold acetonitrile or methanol.
- Chromatography : Reverse-phase C18 column with a mobile phase of 0.1% formic acid in water/acetonitrile.
- Detection : Multiple reaction monitoring (MRM) mode with optimized transitions (e.g., m/z 215 → 171 for quantification). Calibration curves should use deuterated internal standards to correct for matrix effects .
Q. What is the role of this compound in central carbon metabolism?
- Methodological Answer : While the specific compound is not directly studied, succinic acid analogs are key intermediates in the citric acid cycle. To investigate its metabolic integration, use isotopic tracing (e.g., ¹³C-labeled glucose) in cell cultures, followed by targeted metabolomics to track incorporation into downstream pathways like oxidative phosphorylation or heme biosynthesis .
Advanced Research Questions
Q. How can structural variants or derivatives of this compound be characterized?
- Methodological Answer : Advanced structural elucidation requires:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR for backbone assignment and substituent positioning (e.g., distinguishing methyl-thienyl regioisomers).
- X-ray Crystallography : Resolve polymorphism issues by comparing experimental and predicted lattice parameters (e.g., using GAFF force fields for crystal structure simulations) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula and detect trace impurities (<0.1%) .
Q. What experimental design considerations are critical for studying enzyme interactions with this compound?
- Methodological Answer :
- Enzyme Kinetics : Use Michaelis-Menten assays with purified enzymes (e.g., succinyl-CoA synthetase) to measure and . Include controls with unmodified succinic acid to assess inhibitory/activatory effects.
- Post-Translational Modifications : Investigate succinylation using mass spectrometry. For example, OXCT1-mediated succinylation sites can be mapped via tryptic digest and LC-MS/MS, with SILAC labeling for quantification .
Q. How can researchers resolve discrepancies in reported solubility or crystallinity data for this compound?
- Methodological Answer : Discrepancies often arise from polymorphic forms or solvent-dependent hydration. Address this by:
- Solvent Screening : Test solubility in 10+ solvents (e.g., DMSO, ethanol, aqueous buffers) using dynamic light scattering (DLS) to detect aggregation.
- Thermogravimetric Analysis (TGA) : Determine hydration states and thermal stability.
- Statistical Design : Use Plackett-Burman or central composite designs to evaluate the impact of pH, temperature, and ionic strength on crystallization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
